molecular formula C9H11N5O4 B12623944 3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile CAS No. 918445-50-8

3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile

Cat. No.: B12623944
CAS No.: 918445-50-8
M. Wt: 253.22 g/mol
InChI Key: LYFHUIAIQMZGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with dimethoxy and nitro groups, and an amino group linked to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile typically involves the reaction of 4,6-dimethoxy-5-nitropyrimidine with an appropriate amine and a nitrile compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy groups can lead to a variety of functionalized pyrimidine compounds .

Scientific Research Applications

3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (dimethoxy) and electron-withdrawing (nitro) groups on the pyrimidine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

918445-50-8

Molecular Formula

C9H11N5O4

Molecular Weight

253.22 g/mol

IUPAC Name

3-[(4,6-dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile

InChI

InChI=1S/C9H11N5O4/c1-17-7-6(14(15)16)8(18-2)13-9(12-7)11-5-3-4-10/h3,5H2,1-2H3,(H,11,12,13)

InChI Key

LYFHUIAIQMZGBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)NCCC#N)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.